molecular formula C9H11ClN2O4 B3097797 3-Nitrophenylalanine hydrochloride CAS No. 131980-25-1

3-Nitrophenylalanine hydrochloride

Cat. No.: B3097797
CAS No.: 131980-25-1
M. Wt: 246.65 g/mol
InChI Key: CEBCXIZYRLCPAE-UHFFFAOYSA-N
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Description

3-Nitrophenylalanine hydrochloride: is a chemical compound with the molecular formula C9H10N2O4ClH It is a derivative of phenylalanine, an essential amino acid, with a nitro group attached to the benzene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylalanine hydrochloride typically involves the nitration of phenylalanine. The process begins with the protection of the amino and carboxyl groups of phenylalanine to prevent unwanted side reactions. The protected phenylalanine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is purified to obtain 3-Nitrophenylalanine. The final step involves the conversion of 3-Nitrophenylalanine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Nitrophenylalanine hydrochloride can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-Aminophenylalanine hydrochloride.

    Substitution: Formation of substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitrophenylalanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Used in the study of enzyme-substrate interactions and protein structure-function relationships. It can be incorporated into peptides and proteins to study their properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitrophenylalanine hydrochloride depends on its specific application. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The nitro group can participate in redox reactions, influencing the oxidative state of the molecule and its interactions with other biomolecules. The compound can also act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the enzyme involved.

Comparison with Similar Compounds

    3-Aminophenylalanine hydrochloride: Similar structure but with an amino group instead of a nitro group.

    4-Nitrophenylalanine hydrochloride: Similar structure but with the nitro group at the fourth position on the benzene ring.

    2-Nitrophenylalanine hydrochloride: Similar structure but with the nitro group at the second position on the benzene ring.

Uniqueness: 3-Nitrophenylalanine hydrochloride is unique due to the position of the nitro group on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The specific position of the nitro group can affect the compound’s electronic properties, making it distinct from other nitrophenylalanine derivatives.

Properties

IUPAC Name

2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCXIZYRLCPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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